

Application Notes and Protocols for DPPC-Based Thermosensitive Liposomes

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Compound of Interest

Compound Name: *DL-Dipalmitoylphosphatidylcholine*

CAS No.: 2797-68-4

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of dipalmitoylphosphatidylcholine (DPPC)-based thermosensitive liposomes (TSLs). TSLs are advanced drug delivery systems designed to release their encapsulated payload in response to localized hyperthermia, offering a strategy for targeted therapy with reduced systemic toxicity.

Introduction to DPPC Thermosensitive Liposomes

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a phospholipid that serves as the primary component in many thermosensitive liposome formulations.[1] The key to its utility lies in its gel-to-liquid crystalline phase transition temperature (T_m), which is approximately 41°C.[2] [3] Below this temperature, the lipid bilayer is in a tightly packed, gel-like state, effectively retaining the encapsulated drug. When the temperature is raised to or above the T_m , the bilayer undergoes a phase transition to a more fluid, liquid-crystalline state. This transition creates transient pores and increases the permeability of the liposomal membrane, leading to the rapid release of the encapsulated drug.[4][5]

By applying localized heat to a target tissue, such as a tumor, to induce mild hyperthermia (typically 39-42°C), DPPC-based TSLs circulating in the bloodstream can be triggered to release their therapeutic cargo specifically at the heated site.[3][5] This approach enhances the local concentration of the drug, thereby improving therapeutic efficacy while minimizing exposure to healthy tissues.[1][3]

The phase transition temperature and release characteristics of TSLs can be finely tuned by incorporating other lipids and molecules into the DPPC bilayer, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), hydrogenated soy phosphatidylcholine (HSPC), cholesterol, and lysolipids.[1][6][7]

Key Applications

- **Oncology:** Targeted delivery of chemotherapeutic agents (e.g., doxorubicin, cisplatin) to solid tumors in combination with localized hyperthermia.[8][9][10]
- **Gene Therapy:** Temperature-triggered release of genetic material.
- **Antimicrobial Therapy:** Localized delivery of antibiotics to infected tissues.

Data Presentation: Formulation and Characterization

The following tables summarize quantitative data from various studies on DPPC-based thermosensitive liposomes, highlighting the impact of composition on their physicochemical properties.

Table 1: Composition and Phase Transition Temperatures of DPPC-Based Liposomes

Formulation (Molar Ratio)	Other Components	Phase Transition Temperature (T _m) (°C)	Reference
DPPC only	-	41.3 - 42.37	[2][6]
DPPC:DSPC:DPPE-PEG5000 (95:5:0.05 w/w)	DSPC, DPPE-PEG5000	42.1	[9][10][11]
DPPC:HSPC	HSPC	Ranged from 42 to 54 (depending on ratio)	[6]
DPPC:MPPC	MPPC	~39-40	[12]
DPPC:DSPC:Cholesterol (26:4:6)	DSPC, Cholesterol	Not specified, release at 41-42	[7]
DPPC:MPPC:DSPE-PEG2000 (90:10:4)	MPPC, DSPE-PEG2000	Release onset ~39	[4]
DPPC:Cholesterol:PEG-DSPE (75:20:5)	Cholesterol, PEG-DSPE	43.6	[13]

Table 2: In Vitro Drug Release from DPPC-Based Thermosensitive Liposomes

Formulation	Encapsulated Agent	Release Condition	% Release	Reference
DPPC:C12H25-PNIPAM-COOH	Indomethacin	37°C	Immediate ("burst")	[14]
DPPC:C12H25-PNIPAM-COOH	Indomethacin	<32°C	No release	[14]
DPPC:DSPC:DP PE-PEG5000	Doxorubicin	42°C	20-fold decrease in IC50	[9][10][11]
DPPC:DSPC:DP PE-PEG5000	Cisplatin	42°C	>35-fold decrease in IC50	[9][10][11]
DPPC:DSPC:Cholesterol (TSL)	Doxorubicin	42°C (15 min)	36% (diffused in 5h)	[7]
P-lyso-PC:DPPC:DSPC:Cholesterol (LTSL)	Doxorubicin	42°C (15 min)	54% (diffused in 5h)	[7]

Table 3: In Vivo Performance of DPPC-Based Thermosensitive Liposomes

Formulation	Encapsulated Drug	Animal Model	Key Finding	Reference
DPPGOG/DSPC/ DPPC (3:2:5)	Carboxyfluorescein	Hamster skin flap window chamber	No drug release at body temperature; continuous accumulation in heated tissue (42°C).	[15]
DPPC:DSPC:DP PE-PEG5000	Doxorubicin	Tumor-bearing mice	1.5-fold higher tumor growth inhibition with hyperthermia.	[8]
DPPC:DSPC:DP PE-PEG5000	Doxorubicin	Tumor-bearing mice	100% survival after 12 weeks with hyperthermia.	[10]

Experimental Protocols

Protocol 1: Preparation of DPPC-Based Thermosensitive Liposomes by Thin Film Hydration and Extrusion

This is a widely used method for preparing multilamellar and unilamellar liposomes.[7]

Materials:

- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
- Other lipids as required (e.g., DSPC, cholesterol, DSPE-PEG2000)
- Chloroform or a chloroform:methanol mixture
- Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS), citrate buffer)

- Drug to be encapsulated

Equipment:

- Round-bottom flask
- Rotary evaporator
- Water bath
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Syringes

Procedure:

- Lipid Film Formation:
 - Dissolve DPPC and other lipids in chloroform in a round-bottom flask at the desired molar ratio.[16]
 - Attach the flask to a rotary evaporator.
 - Rotate the flask in a water bath set to a temperature above the T_m of all lipid components to ensure proper mixing.
 - Gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.
 - Dry the film under a high vacuum for at least 1-2 hours to remove any residual solvent.[16]
- Hydration:
 - Warm the hydration buffer (containing the drug to be encapsulated, if using a passive loading method) to a temperature above the lipid film's T_m .
 - Add the warm buffer to the flask containing the dried lipid film.

- Agitate the flask by vortexing or manual shaking until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
- Extrusion (Sizing):
 - Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
 - Heat the extruder to a temperature above the T_m .
 - Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (e.g., 11-21 passes). This process reduces the size and lamellarity of the liposomes, resulting in a more homogenous population of large unilamellar vesicles (LUVs).[16]
- Purification:
 - Remove unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 or G-75 column) or dialysis.[16]

Protocol 2: Active Drug Loading using a pH Gradient

This method is suitable for loading weakly basic drugs like doxorubicin.[13]

Procedure:

- Prepare liposomes as described in Protocol 1, using an acidic hydration buffer (e.g., 300 mM citrate buffer, pH 4).[13]
- After extrusion, create a pH gradient by exchanging the external acidic buffer with a buffer of physiological pH (e.g., PBS, pH 7.4). This can be done using a desalting column.[13]
- Dissolve the drug (e.g., doxorubicin) in the external buffer.
- Add the drug solution to the liposome suspension and incubate at a temperature slightly below the T_m (e.g., 37°C) for a specified time (e.g., 60 minutes).[13] The uncharged drug will diffuse across the lipid bilayer into the acidic core, where it becomes protonated and trapped.
- Remove any unencapsulated drug as described in Protocol 1.

Protocol 3: Characterization of Thermosensitive Liposomes

1. Size and Zeta Potential:

- Method: Dynamic Light Scattering (DLS)
- Procedure: Dilute the liposome suspension in an appropriate buffer and measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Zetasizer.

2. Phase Transition Temperature (T_m):

- Method: Differential Scanning Calorimetry (DSC)
- Procedure: Place a sample of the liposome suspension in an aluminum pan and scan over a temperature range that encompasses the expected T_m (e.g., 20°C to 70°C) at a controlled heating rate (e.g., 60°C/hr).^[17] The peak of the endothermic transition corresponds to the T_m.^{[9][10][11]}

3. In Vitro Drug Release:

- Method: Spectrofluorometry or HPLC
- Procedure:
 - Place the liposome suspension in a temperature-controlled cuvette or vial.
 - Incubate at different temperatures (e.g., 37°C, 39°C, 41°C, 43°C).
 - At various time points, separate the released drug from the liposomes (e.g., by centrifugation or using a dialysis membrane).
 - Quantify the amount of released drug in the supernatant or dialysate using a suitable analytical method. For fluorescent markers like carboxyfluorescein, release can be monitored in real-time by measuring the increase in fluorescence.^[15]

Protocol 4: In Vitro Cell Viability Assay

Procedure:

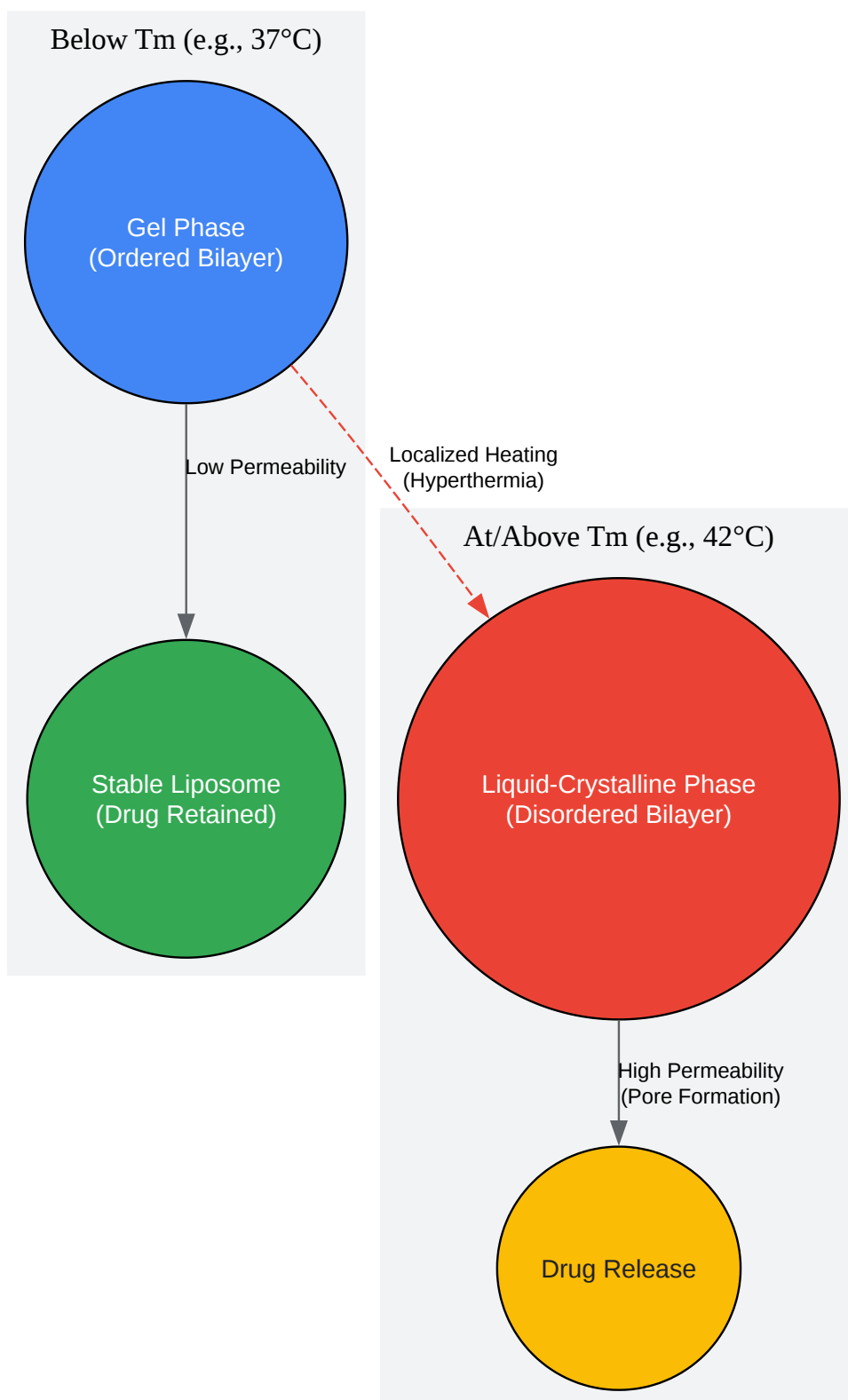
- Seed cancer cells (e.g., SKBR3, MDA-MB-231) in 96-well plates and allow them to adhere overnight.[9]
- Treat the cells with different formulations: free drug, non-thermosensitive liposomes, and thermosensitive liposomes.
- For the thermosensitive groups, incubate the plates at 37°C and 42°C for a specified duration.[9]
- After the treatment period, wash the cells and incubate for a further 48-72 hours.
- Assess cell viability using a standard assay such as MTT or PrestoBlue.
- Calculate the IC50 values to determine the efficacy of the temperature-triggered drug release.[9]

Visualizations



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Caption: Experimental workflow for preparing and evaluating DPPC-based thermosensitive liposomes.



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Caption: Mechanism of temperature-triggered drug release from DPPC thermosensitive liposomes.

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